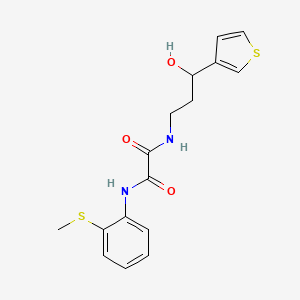

N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide

Description

N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a unique combination of substituents:

- Thiophene moiety: A five-membered aromatic heterocycle containing sulfur, which may influence electronic properties and metabolic stability.

- 2-(Methylthio)phenyl group: A phenyl ring substituted with a methylthio (-SCH₃) group, which may modulate receptor binding and oxidative metabolism.

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)-N'-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-22-14-5-3-2-4-12(14)18-16(21)15(20)17-8-6-13(19)11-7-9-23-10-11/h2-5,7,9-10,13,19H,6,8H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHKFMPQDYKBBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Functionalization

The thiophene moiety is introduced via a Friedel-Crafts alkylation or nucleophilic addition. A representative approach involves:

- Step 1 : Reacting thiophen-3-ylmagnesium bromide with epichlorohydrin to form 3-(thiophen-3-yl)oxirane.

- Step 2 : Ring-opening of the epoxide with aqueous ammonia under reflux to yield 3-amino-1-(thiophen-3-yl)propan-2-ol.

Reaction Conditions :

Purification Challenges

The intermediate often requires column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the diastereomers, as the hydroxy and amine groups introduce stereochemical complexity.

Synthesis of 2-(Methylthio)aniline

Methylation of 2-Mercaptoaniline

- Procedure : 2-Mercaptoaniline is treated with methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF).

- Reaction Time : 12–24 hours at room temperature.

Key Considerations :

- Excess methyl iodide ensures complete methylation.

- Byproducts (e.g., dimethylated species) are minimized by controlling stoichiometry.

Oxalamide Bridge Formation

Coupling Strategy

The final step involves reacting 3-hydroxy-3-(thiophen-3-yl)propylamine and 2-(methylthio)aniline with oxalyl chloride:

$$

\text{Oxalyl chloride} + \text{Amine 1} + \text{Amine 2} \rightarrow \text{N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide} + 2\text{HCl}

$$

Optimized Protocol :

- Dropwise Addition : Oxalyl chloride is added to a cooled (−10°C) solution of 3-hydroxy-3-(thiophen-3-yl)propylamine in dichloromethane (DCM).

- Stirring : 1 hour at −10°C, followed by gradual warming to 25°C.

- Second Amine Introduction : 2-(Methylthio)aniline is added, and the mixture is stirred for 12 hours.

Critical Parameters :

- Temperature control prevents side reactions (e.g., over-acylation).

- Anhydrous conditions are essential to avoid hydrolysis of oxalyl chloride.

Process Optimization and Scalability

Continuous Flow Synthesis

Adapting methods from oxamide production, a continuous flow system enhances yield and purity:

- Reactor Setup : Two sequential cooled reactors (15–45°C) with controlled ammonia feed.

- Residence Time : ≥20 minutes in the first reactor, ≥30 minutes in the second.

Advantages :

Crystallization and Isolation

- Crystallization Solvent : Methanol/water mixtures (70:30 v/v) precipitate the product.

- Yield : 68–75% after recrystallization.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

Challenges and Mitigation Strategies

- Stereochemical Control : The hydroxypropylamine intermediate’s stereochemistry is preserved using chiral auxiliaries or enzymatic resolution.

- Byproduct Formation : Unreacted oxalyl chloride is quenched with ice-cold water before the second amine addition.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Batch Coupling | 68 | 97 | Simplicity |

| Continuous Flow | 75 | 99 | Scalability, energy efficiency |

Chemical Reactions Analysis

Types of Reactions

N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide exerts its effects involves interactions with various molecular targets. The thiophene ring can interact with enzymes and receptors, potentially modulating their activity. The oxalamide group can form hydrogen bonds with biological molecules, influencing their function and stability. These interactions can affect biochemical pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Oxalamide Compounds

Structural and Functional Comparison

The table below highlights key structural differences and biological data for related oxalamides:

Key Observations:

Substituent Impact on Application :

- Flavor Compounds : S336 and Compounds 1768/1770 feature methoxybenzyl and pyridin-ethyl groups, which enhance umami receptor (hTAS1R1/hTAS1R3) binding. The target compound’s thiophene and methylthio phenyl groups may alter receptor affinity due to differing electronic profiles.

- Pharmaceuticals : Compound 1c includes halogenated aryl groups for kinase inhibition, suggesting the target compound’s thiophene could be leveraged in drug design for its metabolic resistance.

Safety and Metabolism: Methoxy-substituted oxalamides (e.g., S336) exhibit high NOELs (100 mg/kg/day), attributed to efficient hydrolysis and oxidation pathways. Thiophene rings are known to form reactive epoxide intermediates, necessitating specific toxicity studies for the target compound.

Solubility and Bioavailability :

- The 3-hydroxypropyl chain in the target compound likely improves aqueous solubility over purely aromatic analogs (e.g., S336), which could enhance oral bioavailability in pharmaceuticals or flavor delivery.

Biological Activity

N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide is a compound of interest due to its unique structural characteristics, which include a thiophene ring and an oxalamide functional group. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C16H19N3O3S

- Molecular Weight : 345.41 g/mol

- CAS Number : 2329716-57-4

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Interaction : The thiophene moiety can engage in π-π stacking interactions, enhancing binding affinity to enzyme active sites.

- Hydrogen Bonding : The oxalamide group is capable of forming hydrogen bonds with biological molecules, which can influence their stability and function.

- Modulation of Biochemical Pathways : These interactions may modulate various biochemical pathways, leading to observed biological effects such as anti-inflammatory and anticancer activities.

Biological Activity

Research on this compound has indicated several potential biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

- Case Study : A study conducted on breast cancer cell lines showed a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

- Research Findings : In a model of induced inflammation in mice, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.

Research Applications

This compound has several applications in scientific research:

- Biochemical Probes : Due to its unique functional groups, it can be used as a biochemical probe to study enzyme interactions and protein binding.

- Material Science : Its stability and reactivity make it suitable for developing advanced materials such as polymers and coatings.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.